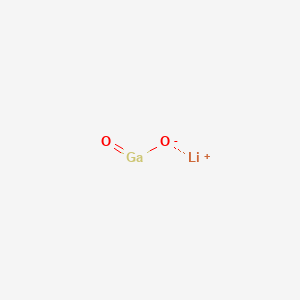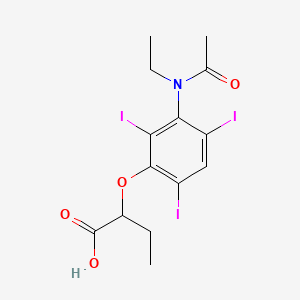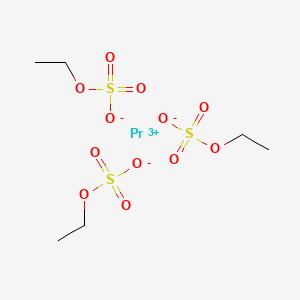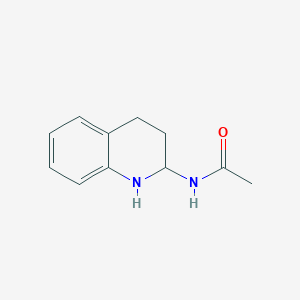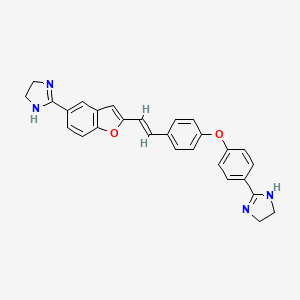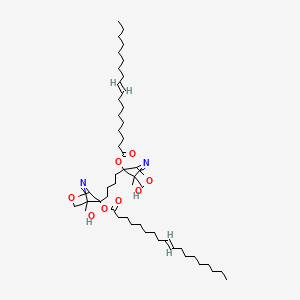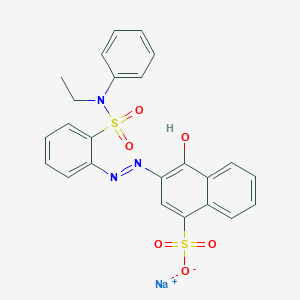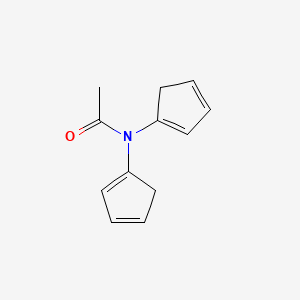
Acetamide,N,N-dicyclopentadienyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N,N-dicyclopentadienyl-: is a chemical compound with the molecular formula C₁₄H₂₄N₂O. It is a derivative of acetamide where two cyclopentadienyl groups are attached to the nitrogen atoms of the acetamide moiety. This compound is of interest in various scientific research applications due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N-dicyclopentadienyl- typically involves the reaction of acetamide with cyclopentadiene under specific conditions. One common method is the Schlenk equilibrium method , where acetamide is reacted with cyclopentadiene in the presence of a strong base such as sodium hydride (NaH) to form the dicyclopentadienyl derivative.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N,N-dicyclopentadienyl- may involve large-scale reactions using reactors designed to handle the exothermic nature of the reaction. The process would be optimized to ensure high yield and purity, often involving continuous flow systems and rigorous purification steps.
Analyse Des Réactions Chimiques
Acetamide, N,N-dicyclopentadienyl-: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: : Substitution reactions at the cyclopentadienyl rings can introduce various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Reduced forms of the compound.
Substitution: : Introduction of functional groups such as halogens, alkyl, or aryl groups.
Applications De Recherche Scientifique
Acetamide, N,N-dicyclopentadienyl-: has several scientific research applications, including:
Chemistry: : Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in drug development.
Industry: : Utilized in the synthesis of advanced materials and catalysts.
Mécanisme D'action
The mechanism by which Acetamide, N,N-dicyclopentadienyl- exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes or biological interactions.
Comparaison Avec Des Composés Similaires
Acetamide, N,N-dicyclopentadienyl-: is unique due to its dicyclopentadienyl groups. Similar compounds include:
Acetamide, N,N-dimethyl-: : Contains two methyl groups instead of cyclopentadienyl groups.
Acetamide, N-phenyl-: : Contains a phenyl group instead of cyclopentadienyl groups.
These compounds differ in their chemical properties and applications due to the variation in their substituents.
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
N,N-di(cyclopenta-1,3-dien-1-yl)acetamide |
InChI |
InChI=1S/C12H13NO/c1-10(14)13(11-6-2-3-7-11)12-8-4-5-9-12/h2-6,8H,7,9H2,1H3 |
Clé InChI |
PWOLKFZLTOSTBD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC=CC1)C2=CC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-methoxy-4-trimethylsilyloxyphenyl)methyl]-9-methyldecanamide](/img/structure/B15348431.png)
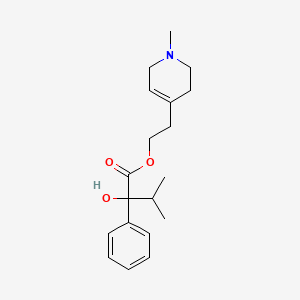
![2-Methyl-4-oxo-7-(propan-2-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15348437.png)

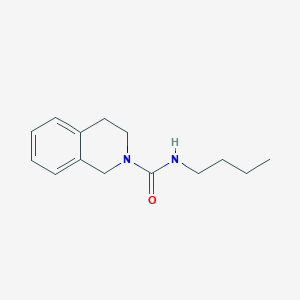
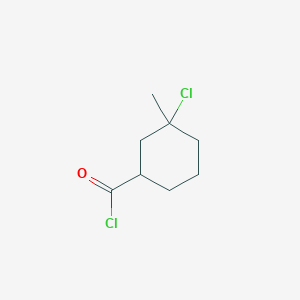
![Tris[3-(dimethylamino)-2,2-dimethylpropyl] borate](/img/structure/B15348455.png)
